molecular formula C22H20N2 B4918722 2-(4-Methylphenyl)-3,5-diphenyl-3,4-dihydropyrazole CAS No. 2515-55-1

2-(4-Methylphenyl)-3,5-diphenyl-3,4-dihydropyrazole

Cat. No.: B4918722
CAS No.: 2515-55-1
M. Wt: 312.4 g/mol
InChI Key: DTHOIRQMEIZRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-3,5-diphenyl-3,4-dihydropyrazole is a chemical compound belonging to the 2-pyrazoline class of heterocycles, characterized by a five-membered ring with two adjacent nitrogen atoms . This specific scaffold is a subject of significant interest in medicinal chemistry research due to its association with a wide spectrum of biological activities. The compound shares a close structural relationship with 3-(4-methylphenyl)-2,5-diphenyl-3,4-dihydropyrazole (CAS# 15206-66-3), which has been reported in synthetic chemistry studies . Dihydropyrazole derivatives are frequently investigated for their potential central nervous system (CNS) activities. Structurally similar compounds have demonstrated promising antidepressant and anticonvulsant activities in preclinical research models . The 2-pyrazoline core is often studied in the context of monoamine oxidase (MAO) inhibition, a mechanism associated with antidepressant effects, drawing parallels to prodrug-based MAO inhibitors like isocarboxazid . Furthermore, various 3,4-diarylpyrazoline analogs have been explored as cannabinoid CB1 receptor antagonists, indicating potential research applications in metabolic and neuropsychiatric disorders . This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-methylphenyl)-3,5-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c1-17-12-14-20(15-13-17)24-22(19-10-6-3-7-11-19)16-21(23-24)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHOIRQMEIZRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385666
Record name STK016428
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2515-55-1
Record name STK016428
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3,5-diphenyl-3,4-dihydropyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 4-methylphenylhydrazine with benzil in the presence of an acid catalyst. The reaction is usually carried out in ethanol or another suitable solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functionalization Reactions

The 4-methylphenyl and phenyl substituents enable regioselective modifications:

Electrophilic Aromatic Substitution

  • Nitration : Nitration at para positions of aromatic rings under HNO3_3/H2_2SO4_4 introduces nitro groups, enhancing bioactivity .

  • Sulfonation : Reaction with chlorosulfonic acid yields sulfonamide derivatives, improving solubility .

Acetylation and Alkylation

  • N-Acetylation : Treatment with acetyl chloride introduces an acetyl group at N-1, forming 1-acetyl derivatives .

    • Confirmed by IR carbonyl absorption at ~1,680 cm⁻¹ .

  • O-Methylation : Methoxy groups are introduced via Williamson ether synthesis on hydroxylated intermediates .

Ring-Opening and Rearrangement

Under strong acidic or oxidative conditions:

  • Acid Hydrolysis : Reflux with HCl opens the dihydropyrazole ring, regenerating the chalcone precursor .

  • Oxidative Aromatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the 3,4-dihydropyrazole to a fully aromatic pyrazole .

Catalytic and Bioactive Modifications

The compound serves as a scaffold for bioactive derivatives:

Antimicrobial Derivatives

DerivativeModification SiteBioactivity (MIC, μg/mL)Source
1-CarbothioamideN-112.5–25 (vs. S. aureus)
1-SulfonamideN-125–50 (vs. E. coli)

Enzyme Inhibition

  • α-Amylase Inhibition : Derivatives with p-hydroxyphenyl and p-methoxyphenyl groups show IC50_{50} values as low as 0.55 μM .

  • Antioxidant Activity : Hydroxylated analogs exhibit DPPH radical scavenging (IC50_{50} = 30–50 μM) .

Structural and Computational Insights

  • X-ray Diffraction : Crystallographic data reveal planar pyrazole rings and intermolecular hydrogen bonds stabilizing the structure .

  • Docking Studies : High-affinity binding to α-amylase (ΔG = −13.5 kcal/mol) involves interactions with Arg-195, Asp-300, and His-299 .

Comparative Reactivity Table

Reaction TypeConditionsProductYield (%)
CyclizationEtOH, AcOH, reflux3,4-Dihydropyrazole core75–90
N-AcetylationAcCl, pyridine, 0°C1-Acetyl derivative82
SulfonationClSO3_3H, RT, 2h1-Sulfonamide analog68
Oxidative AromatizationDDQ, CH2_2Cl2_2, refluxAromatic pyrazole73

Scientific Research Applications

Therapeutic Potential

1. Antimicrobial Activity
Pyrazole derivatives, including 2-(4-Methylphenyl)-3,5-diphenyl-3,4-dihydropyrazole, have demonstrated significant antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacterial strains. For instance, studies have shown that related pyrazoles exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

2. Antioxidant Properties
The antioxidant capacity of pyrazole derivatives is another area of interest. These compounds have been evaluated for their ability to scavenge free radicals and protect against oxidative stress. In vitro assays using DPPH radical scavenging methods have indicated that certain pyrazole derivatives can effectively reduce oxidative damage .

3. Anticancer Activity
Research has also highlighted the anticancer potential of pyrazole derivatives. Specifically, studies have shown that some compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives synthesized from pyrazole structures have been tested for their ability to inhibit cell proliferation in leukemia and solid tumors . The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance antitumor activity.

Synthetic Methodologies

1. Multicomponent Reactions (MCRs)
The synthesis of this compound can be efficiently achieved through multicomponent reactions (MCRs). This approach is favored for its simplicity and efficiency in creating complex molecules with high yields while minimizing waste . Recent advancements in MCR techniques have led to the development of new synthetic pathways that facilitate the production of bioactive pyrazole derivatives.

2. Catalytic Methods
Catalytic methods involving transition metal catalysts have also been employed to synthesize various pyrazoles. These methods often result in improved reaction conditions and higher selectivity for desired products . The use of environmentally friendly solvents and reagents in these reactions aligns with modern green chemistry principles.

Case Studies

Study Compound Activity Findings
Study 15-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)AntimicrobialExhibited significant inhibition against Staphylococcus aureus and E. coli with inhibition zones comparable to standard antibiotics .
Study 2Various Pyrazole DerivativesAntioxidantDemonstrated effective DPPH radical scavenging activity with IC50 values indicating strong antioxidant potential .
Study 3This compoundAnticancerShowed promising cytotoxic effects against HL60 leukemia cells with an IC50 value indicating effective growth inhibition .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3,5-diphenyl-3,4-dihydropyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

The following analysis compares 2-(4-methylphenyl)-3,5-diphenyl-3,4-dihydropyrazole with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, pharmacokinetics, and synthesis methodologies.

Structural Analogs and Substituent Effects
  • 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) : This compound shares the dihydropyrazole core but differs in substituents: a 3,4-dimethylphenyl group at position 1 and a 4-methoxyphenyl group at position 3.
  • 4-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)benzaldehyde :
    Replacing the 4-methylphenyl group with a benzaldehyde moiety introduces a reactive aldehyde functional group, which may affect stability and reactivity.
Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Substituents Melting Point (°C) Log P Synthetic Yield (%) Drug-Likeness Score
This compound 4-Methylphenyl, 3,5-diphenyl Not reported Inferred ~3.7 Not reported Inferred ~3.5
1h 4-Methoxyphenyl, 3,4-dimethyl 120–124 Not reported 80 Not reported
2h 4-Ethoxyphenyl, 3,4-dimethyl 102–106 Not reported 85 Not reported
2-(4-Methylphenyl) Indolizine 4-Methylphenyl Not reported 3.73 Not reported 3.50

Key Observations :

  • Lipophilicity (Log P): The 4-methylphenyl group in 2-(4-methylphenyl) Indolizine confers a log P of 3.73, suggesting moderate lipophilicity .
  • Melting Points: Alkoxy-substituted analogs (e.g., 1h, 2h) exhibit lower melting points (102–124°C) compared to non-alkoxy derivatives, likely due to reduced crystallinity from bulky substituents .
Pharmacokinetics and Drug-Likeness
  • 2-(4-Methylphenyl) Indolizine :
    Exhibits high gastrointestinal absorption (GIA), blood-brain barrier (BBB) permeability, and a drug-likeness score of 3.50. These traits suggest that the 4-methylphenyl group enhances bioavailability and CNS activity. The target compound may share similar pharmacokinetic profiles due to structural homology.
  • Alkoxy-Substituted Dihydropyrazoles : Methoxy and ethoxy groups improve solubility but may reduce BBB penetration due to increased polarity.

Biological Activity

2-(4-Methylphenyl)-3,5-diphenyl-3,4-dihydropyrazole is a compound belonging to the class of dihydropyrazoles, which are recognized for their diverse biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. This compound has been shown to exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as inflammation and cancer.
  • Receptor Binding : The compound may bind to receptors that modulate cellular signaling pathways, influencing cell proliferation and survival.

Therapeutic Potential

Research has indicated that this compound has potential applications in several therapeutic areas:

  • Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can significantly reduce inflammation in animal models. For instance, compounds similar to this compound demonstrated notable efficacy in carrageenan-induced paw edema tests .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines with promising results .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatorySignificant reduction in edema in animal models
AnticancerCytotoxic effects on MCF7 and A549 cell lines
Enzyme InhibitionInhibition of key metabolic enzymes

Notable Research Findings

  • Anti-inflammatory Effects : In a study evaluating various pyrazole derivatives, it was found that those with a methyl group on the phenyl ring exhibited enhanced anti-inflammatory properties compared to their unsubstituted counterparts. The mechanism was linked to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .
  • Cytotoxicity Against Cancer Cells : A series of experiments demonstrated that this compound derivatives showed IC50 values comparable to established chemotherapeutic agents against several cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against various tumor types .

Q & A

Q. Example Workflow :

Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilicity assessment.

Dock this compound into a caspase-3 active site to predict apoptosis induction .

Validate predictions with in vitro assays (e.g., TAC/TOS for oxidative stress) .

What strategies address discrepancies in mechanistic studies of the compound’s bioactivity?

Advanced Question
Discrepancies (e.g., conflicting enzyme inhibition data) require:

  • Pathway-Specific Assays : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity directly, avoiding artifacts from indirect assays .
  • Cross-Validation : Compare results across orthogonal methods (e.g., Western blotting alongside LDH assays) .

How does structural modification of the dihydropyrazole core influence physicochemical and biological properties?

Advanced Question
Modifications at the 3,4-dihydro position alter:

  • Lipophilicity : Introduction of methoxy or ethoxy groups (e.g., 4-alkoxyphenyl substituents) increases membrane permeability .
  • Bioactivity : Methyl groups enhance steric hindrance, reducing off-target interactions .
  • Crystallinity : Bulky aryl groups (e.g., 4-methylphenyl) improve stability via π-stacking .

Q. Comparative Data :

DerivativeLogPIC₅₀ (μM)Reference
Parent Compound3.212.5
4-Methoxy-substituted2.88.7
3,5-Dimethyl analog3.518.9

What are the best practices for ensuring reproducibility in spectral data interpretation?

Advanced Question

  • Standardized Protocols : Adopt ICH guidelines for NMR (e.g., 300 MHz minimum, CDCl₃ as solvent) .
  • Reference Libraries : Cross-check peaks with databases (e.g., NIST Chemistry WebBook) .
  • Automated Analysis : Use software like MestReNova to deconvolute overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.